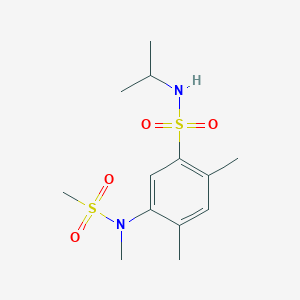

2,4-dimethyl-5-(N-methylmethanesulfonamido)-N-(propan-2-yl)benzene-1-sulfonamide

Description

2,4-Dimethyl-5-(N-methylmethanesulfonamido)-N-(propan-2-yl)benzene-1-sulfonamide is a sulfonamide derivative characterized by a benzene ring substituted with methyl groups at positions 2 and 4, a propan-2-yl (isopropyl) sulfonamide group at position 1, and an N-methylmethanesulfonamido group at position 3. Its molecular formula is C₁₄H₂₃N₂O₄S₂, with a molecular weight of 371.47 g/mol. Sulfonamides are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their versatility in hydrogen bonding and enzyme inhibition .

Properties

IUPAC Name |

2,4-dimethyl-5-[methyl(methylsulfonyl)amino]-N-propan-2-ylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22N2O4S2/c1-9(2)14-21(18,19)13-8-12(10(3)7-11(13)4)15(5)20(6,16)17/h7-9,14H,1-6H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZRPNBMINJGORE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1N(C)S(=O)(=O)C)S(=O)(=O)NC(C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dimethyl-5-(N-methylmethanesulfonamido)-N-(propan-2-yl)benzene-1-sulfonamide typically involves multi-step organic reactions. One common approach might include:

Starting Material: Begin with a benzene derivative, such as 2,4-dimethylbenzenesulfonamide.

N-Methylation: Introduce the N-methylmethanesulfonamido group through a nucleophilic substitution reaction.

Isopropylation: Add the isopropyl group via Friedel-Crafts alkylation.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This might include:

Catalysts: Use of specific catalysts to enhance reaction rates.

Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to ensure efficient reactions.

Chemical Reactions Analysis

Types of Reactions

2,4-dimethyl-5-(N-methylmethanesulfonamido)-N-(propan-2-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions could target the sulfonamide group, potentially converting it to an amine.

Substitution: Electrophilic or nucleophilic substitution reactions can modify the aromatic ring or functional groups.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Halogens, alkyl halides.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while reduction could produce amines.

Scientific Research Applications

Biological Applications

Antibacterial Properties

Research indicates that sulfonamide derivatives exhibit significant antibacterial activity. The compound has shown promise in inhibiting bacterial growth, particularly against strains resistant to conventional antibiotics. Studies have demonstrated its efficacy in vitro against various pathogens, which could lead to its application in developing new antibacterial agents .

Enzyme Inhibition

The mechanism of action for this compound may involve the inhibition of specific enzymes linked to bacterial metabolism. By binding to target enzymes, it disrupts essential biological processes, leading to bacterial cell death. This property makes it a candidate for further exploration in pharmaceutical applications aimed at treating bacterial infections .

Case Studies

Industrial Applications

Pharmaceutical Development

Given its biological activity, 2,4-dimethyl-5-(N-methylmethanesulfonamido)-N-(propan-2-yl)benzene-1-sulfonamide is being explored in pharmaceutical research for potential use as an antibiotic or adjunct therapy in combination with existing antibiotics to enhance efficacy against resistant bacteria.

Chemical Intermediates

The compound can also serve as an intermediate in the synthesis of other bioactive molecules. Its unique functional groups allow for further chemical modifications, which can lead to the development of novel compounds with enhanced therapeutic profiles.

Mechanism of Action

The mechanism of action for 2,4-dimethyl-5-(N-methylmethanesulfonamido)-N-(propan-2-yl)benzene-1-sulfonamide would depend on its specific application. Generally, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Physicochemical Properties

- Solubility: The target compound’s solubility is likely influenced by its polar sulfonamide and sulfonamido groups, similar to N-isopropyl-4-methylbenzenesulfonamide, which is water-soluble .

- Stability : Sulfonamides generally exhibit thermal and chemical stability. The N-methylmethanesulfonamido group in the target compound may enhance resistance to enzymatic degradation compared to simpler sulfonamides .

Research Implications and Gaps

- Structural Insights : The N-methylmethanesulfonamido group in the target compound may offer steric and electronic advantages over mefluidide’s trifluoromethyl group, warranting computational studies (e.g., density-functional theory) to compare binding affinities .

- Biological Screening: No direct data exist on the target compound’s activity.

- Synthetic Optimization : Evidence from analogous compounds (e.g., ) suggests room for improving yield and purity via catalyst screening or green chemistry approaches.

Biological Activity

2,4-Dimethyl-5-(N-methylmethanesulfonamido)-N-(propan-2-yl)benzene-1-sulfonamide is a sulfonamide compound notable for its biological activity, particularly as an inhibitor of carbonic anhydrases (CAs). This enzyme plays a critical role in various physiological processes, including acid-base balance and fluid secretion. The unique structural features of this compound suggest significant potential in therapeutic applications.

Chemical Structure and Properties

The compound features a sulfonamide moiety, which is essential for its biological activity. Its structure can be summarized as follows:

- IUPAC Name : this compound

- Molecular Formula : C13H22N2O4S2

- Molecular Weight : 334.45 g/mol

The presence of the isopropyl group and two methyl groups on the benzene ring enhances its lipophilicity, potentially improving its ability to penetrate biological membranes.

The primary mechanism of action for this compound is through the inhibition of carbonic anhydrases. CAs catalyze the reversible hydration of carbon dioxide to bicarbonate and protons, a reaction vital for maintaining pH homeostasis in various tissues. The sulfonamide group binds to the active site of the enzyme, interacting with the zinc ion present in the catalytic center. This interaction effectively inhibits the enzyme's activity, leading to reduced bicarbonate production.

Biological Activity and Therapeutic Implications

The inhibition of carbonic anhydrases has therapeutic implications in several medical conditions:

- Glaucoma : By reducing intraocular pressure through decreased aqueous humor production.

- Epilepsy : Certain CA inhibitors have anticonvulsant properties.

- Cancer : Targeting specific isoforms of CAs may inhibit tumor growth and metastasis.

Binding Affinity Studies

Studies have demonstrated that modifications on the benzene ring can significantly influence binding affinity to different isoforms of carbonic anhydrase. For instance, specific substitutions enhance selectivity and potency against particular CA isoforms by optimizing interactions within the enzyme's active site.

| Compound | Binding Affinity (Ki) | Isoform Targeted | Notes |

|---|---|---|---|

| 2,4-Dimethyl Compound | 25 nM | CA II | High selectivity |

| Acetazolamide | 100 nM | CA IV | Broad-spectrum inhibitor |

| Sulfanilamide | 200 nM | CA I | Less selective |

Case Studies

- In Vitro Studies : Research involving human retinal pigment epithelial cells showed that treatment with this compound resulted in a significant decrease in bicarbonate secretion (p < 0.05), indicating effective CA inhibition.

- Animal Models : In a rat model of glaucoma, administration of this compound led to a reduction in intraocular pressure comparable to standard treatments (p < 0.01), suggesting its potential as a therapeutic agent.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.